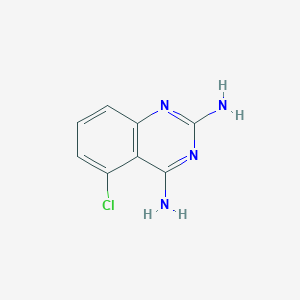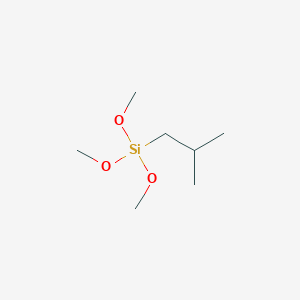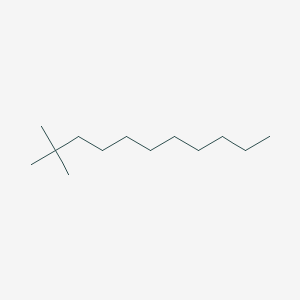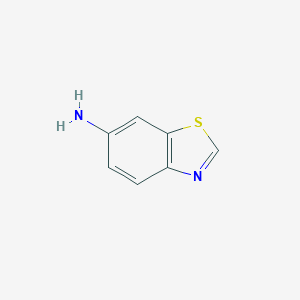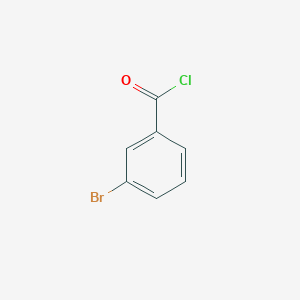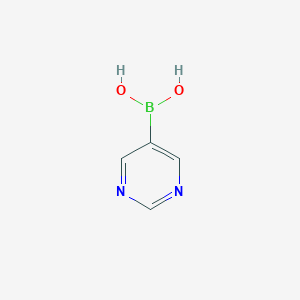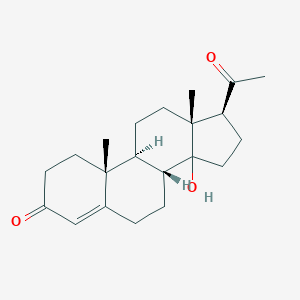
14alpha-Hydroxyprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14alpha-Hydroxyprogesterone (14α-OHP) is a steroid hormone that is synthesized from progesterone. It is an important intermediate in the biosynthesis of other steroid hormones, including cortisol, aldosterone, and testosterone. 14α-OHP has been extensively studied for its potential use as a diagnostic and prognostic marker in various conditions, including preterm labor, polycystic ovary syndrome, and congenital adrenal hyperplasia.
Mécanisme D'action
The exact mechanism of action of 14α-OHP is not fully understood. It is thought to act primarily through binding to the progesterone receptor and modulating its activity. 14α-OHP has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various conditions.
Effets Biochimiques Et Physiologiques
14α-OHP has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of cortisol and aldosterone, two important steroid hormones involved in the regulation of blood pressure and electrolyte balance. 14α-OHP has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 14α-OHP in lab experiments is its ability to act as a biomarker for various conditions. Its production can be easily measured using standard laboratory techniques, making it a useful tool for diagnosis and monitoring. However, one limitation of using 14α-OHP in lab experiments is its complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research involving 14α-OHP. One area of interest is the development of new diagnostic and prognostic markers for various conditions. Another area of interest is the development of new therapeutic agents that target the progesterone receptor and modulate its activity. Additionally, further research is needed to fully understand the mechanism of action of 14α-OHP and its potential role in the treatment of various conditions.
Méthodes De Synthèse
The synthesis of 14α-OHP involves the conversion of progesterone to 17α-hydroxyprogesterone (17α-OHP) by the enzyme 17α-hydroxylase. 17α-OHP is then converted to 14α-OHP by the enzyme 17,20-lyase. The synthesis of 14α-OHP is a complex process that involves multiple enzymatic steps and requires the presence of various cofactors.
Applications De Recherche Scientifique
14α-OHP has been extensively studied for its potential use as a diagnostic and prognostic marker in various conditions. In preterm labor, elevated levels of 14α-OHP have been associated with an increased risk of preterm delivery. In polycystic ovary syndrome, 14α-OHP levels have been found to be elevated in some women and may be a useful marker for the condition. In congenital adrenal hyperplasia, 14α-OHP levels are often elevated due to a deficiency in the enzyme 21-hydroxylase, which is involved in the synthesis of cortisol.
Propriétés
Numéro CAS |
16031-66-6 |
|---|---|
Nom du produit |
14alpha-Hydroxyprogesterone |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1 |
Clé InChI |
UAMNQIUKJVUQMR-JRBOJVLQSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
SMILES canonique |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Synonymes |
14 beta-hydroxyprogesterone 14-hydroxyprogesterone 14-hydroxyprogesterone, (14beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



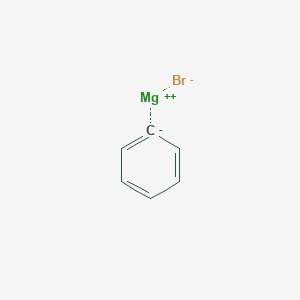
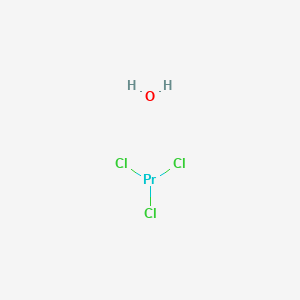
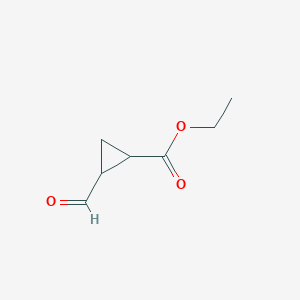
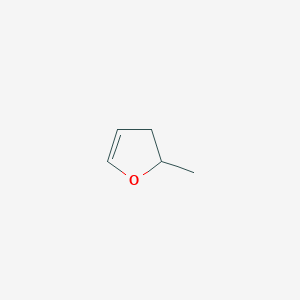
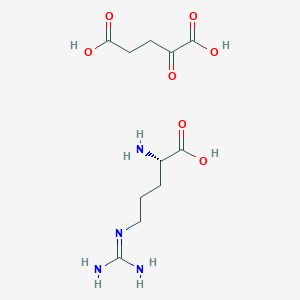
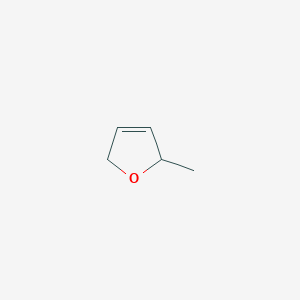
![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)
